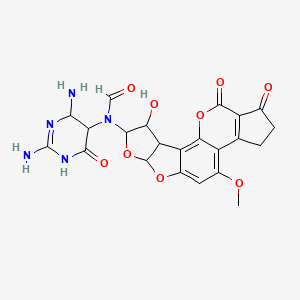
Afb1-fapyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afb1-fapyr, also known as this compound, is a useful research compound. Its molecular formula is C22H21N5O9 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics of Aflatoxin B1
Recent studies have utilized physiologically based pharmacokinetic (PBPK) modeling to understand how co-administration of drugs like efavirenz (EFV) affects the metabolism of AFB1. EFV, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, has been shown to induce cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of AFB1.
Key Findings from PBPK Studies
- Impact on Metabolism : Co-administration of EFV with AFB1 resulted in altered pharmacokinetics, including decreased maximum concentration (Cmax) and area under the curve (AUC) for AFB1, indicating increased clearance rates in certain populations .
- Metabolite Formation : Chronic exposure to EFV led to changes in the formation of AFB1 metabolites, suggesting that drug interactions can modify the toxicological profile of AFB1 .
Therapeutic Implications
The interaction between AFB1 and FAP presents potential therapeutic avenues. FAP is expressed in the tumor microenvironment and plays a role in cancer progression. Targeting FAP could enhance drug delivery to tumors while mitigating the toxic effects of AFB1.
Case Studies and Research Insights
- FAP as a Target : Nanoparticles designed to target FAP have shown promise in delivering chemotherapeutic agents directly to tumors, potentially improving efficacy while reducing systemic toxicity .
- Combination Therapies : Studies indicate that combining FAP inhibitors with traditional therapies may enhance treatment outcomes in cancers where FAP is overexpressed .
Data Table: Summary of Key Research Findings
Propiedades
Número CAS |
83953-67-7 |
|---|---|
Fórmula molecular |
C22H21N5O9 |
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
N-(2,4-diamino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)-N-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)formamide |
InChI |
InChI=1S/C22H21N5O9/c1-33-8-4-9-12(16-11(8)6-2-3-7(29)10(6)20(32)35-16)13-15(30)19(36-21(13)34-9)27(5-28)14-17(23)25-22(24)26-18(14)31/h4-5,13-15,17,19,21,30H,2-3,23H2,1H3,(H3,24,25,26,31) |
Clave InChI |
FHOGQUJXZQHYJR-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N(C=O)C6C(N=C(NC6=O)N)N)O |
SMILES canónico |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N(C=O)C6C(N=C(NC6=O)N)N)O |
Sinónimos |
2,3-dihydro-2,3-(N(5)-formyl-2',5',6'-triamino-4-oxo-N(5)-pyrimidyl)-3-hydroxyaflatoxin B(1) AFB1-FAPy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















